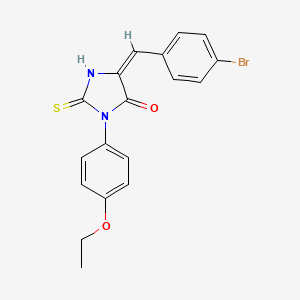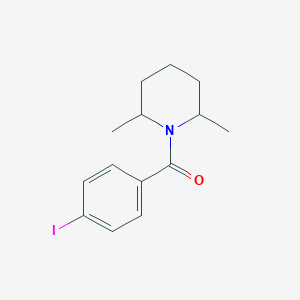![molecular formula C25H18Cl2N2O3 B5108992 2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide](/img/structure/B5108992.png)
2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide, also known as BAY 11-7085, is a synthetic compound that has gained significant attention in scientific research due to its anti-inflammatory and anti-cancer properties. The compound was first synthesized in 2001 by researchers at Bayer AG, Germany. Since then, numerous studies have been conducted to investigate its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide 11-7085 involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. By inhibiting the IKK complex, 2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide 11-7085 prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of inflammatory genes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, 2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide 11-7085 has also been shown to have anti-cancer effects. Studies have shown that the compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide 11-7085 has been shown to be effective against various types of cancer, including breast, prostate, and colon cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide 11-7085 is its specificity for the IKK complex. Unlike other inhibitors of NF-κB, 2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide 11-7085 does not inhibit other kinases, which reduces the risk of off-target effects. However, the compound has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the research on 2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide 11-7085. One area of interest is the development of more potent and selective inhibitors of the IKK complex. Another area of research is the investigation of the potential applications of 2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide 11-7085 in the treatment of other diseases, such as neurodegenerative diseases and diabetes. Additionally, the use of 2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide 11-7085 in combination with other drugs for the treatment of cancer is an active area of research.
Synthesis Methods
The synthesis of 2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide 11-7085 involves a multi-step process that includes the reaction of 2,4-dichlorobenzoyl chloride with 4-aminobenzophenone, followed by the reaction of the resulting intermediate with 2-naphthol. The final product is obtained by acetylation of the amine group using acetic anhydride. The yield of the synthesis process is typically around 50%.
Scientific Research Applications
2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide 11-7085 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its anti-inflammatory properties. Studies have shown that the compound inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. As a result, 2,4-dichloro-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide 11-7085 has been shown to be effective in reducing inflammation in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and asthma.
properties
IUPAC Name |
2,4-dichloro-N-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O3/c26-18-6-12-22(23(27)14-18)25(31)29-20-9-7-19(8-10-20)28-24(30)15-32-21-11-5-16-3-1-2-4-17(16)13-21/h1-14H,15H2,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRWEEJPZIBWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl {[acetyl(allyl)amino]methyl}phosphonate](/img/structure/B5108916.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5108918.png)
![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5108924.png)
![1-(9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]-2-propanol](/img/structure/B5108928.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-(2-thienyl)ethyl]propanamide](/img/structure/B5108950.png)
![2-propyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5108955.png)


![2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5108966.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dichlorophenyl)urea](/img/structure/B5108968.png)
![3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5108974.png)
![5-[4-(benzyloxy)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5108976.png)
![6-(2-chlorophenyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5108977.png)
